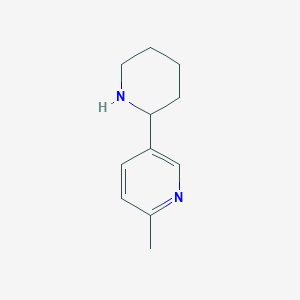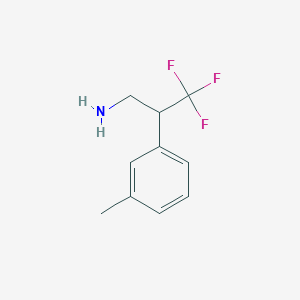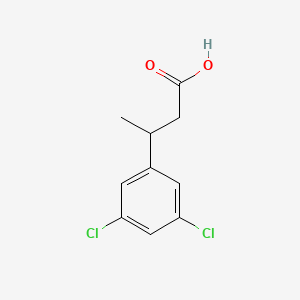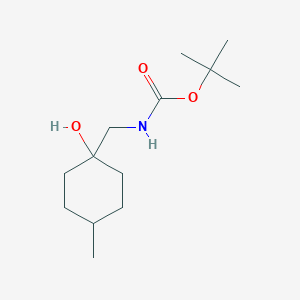
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate is an organic compound with the molecular formula C13H25NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1-hydroxy-4-methylcyclohexyl)methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine from nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the tert-butyl group offers steric protection, while the hydroxy and methyl groups on the cyclohexyl ring provide sites for further functionalization. This makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-13(16,8-6-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
Clé InChI |
BZZLFEVQHKNSBP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


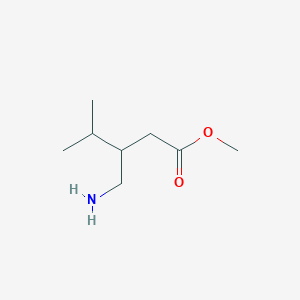
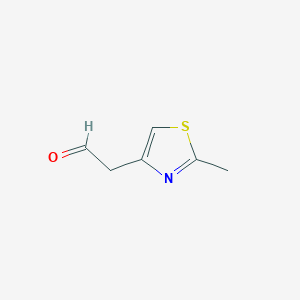

![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
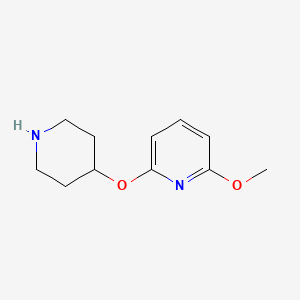
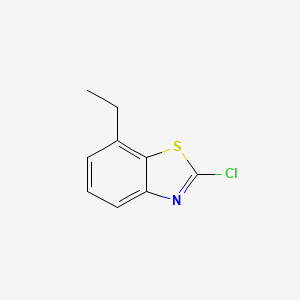
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
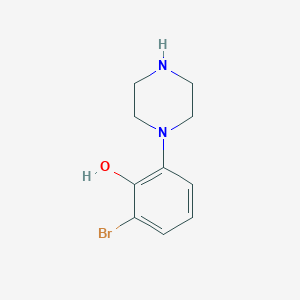
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)

